molecular formula C19H23N3O3 B8254623 6-Methoxyethylamino-Numonafide

6-Methoxyethylamino-Numonafide

Cat. No.: B8254623
M. Wt: 341.4 g/mol
InChI Key: RUEVHWQFCPOMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Methoxyethylamino-Numonafide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the methoxyethylamino group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include microfluidic fabrication techniques to create drug-eluting particles for targeted delivery .

Chemical Reactions Analysis

6-Methoxyethylamino-Numonafide undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxyethylamino-Numonafide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxyethylamino-Numonafide involves intercalation into DNA, disrupting the replication and transcription processes. This compound suppresses the expression of oncogenes like C-MYC and enhances the expression of tumor suppressor genes such as Src homology region 2 domain-containing phosphatase-1 and thioredoxin-interacting protein. It remains effective against drug-resistant cancer cells due to its ability to evade P-glycoprotein drug efflux pumps .

Comparison with Similar Compounds

6-Methoxyethylamino-Numonafide is compared with other similar compounds, such as:

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-(2-methoxyethylamino)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-21(2)10-11-22-18(23)14-6-4-5-13-16(20-9-12-25-3)8-7-15(17(13)14)19(22)24/h4-8,20H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEVHWQFCPOMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)NCCOC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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